molecular formula C14H9NO5 B5022433 7-Oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate CAS No. 2961-84-4

7-Oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate

Cat. No.: B5022433
CAS No.: 2961-84-4
M. Wt: 271.22 g/mol
InChI Key: FYMMOYJRZNRRAT-UHFFFAOYSA-N
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Description

The compound “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” is similar to the one you’re asking about . It has a molecular weight of 276.31 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular structure of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, chemical stability, and reactivity. For example, “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” is a solid at room temperature and has a molecular weight of 276.31 .

Safety and Hazards

Safety information for “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” indicates that it is dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), and H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-12-4-2-1-3-5-13(12)20-14(17)10-6-8-11(9-7-10)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMOYJRZNRRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291996
Record name 7-oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-84-4
Record name Tropolone, p-nitrobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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